[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSBKEYZIPBRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Aryl Azide Intermediate
A key step is the synthesis of the azido precursor from the corresponding halogenated aromatic compound.
- Starting material: 4-chloro-3-fluorophenyl derivative with a suitable leaving group (often a halogen such as chlorine on a methyl group).
- Reagent: Sodium azide (NaN3).
- Solvent: Typically a polar aprotic solvent or water-organic solvent mixture.
- Conditions: Heating at 50–60 °C for 5–6 hours with stirring.
This converts the halogenated compound into the corresponding aryl azide intermediate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide intermediate is then reacted with an alkyne containing a hydroxymethyl group to form the triazole ring.
- Catalyst system: Copper(II) sulfate pentahydrate (CuSO4·5H2O) and a reducing agent (such as sodium ascorbate) to generate Cu(I) in situ.
- Solvent: Suitable solvents include ethanol, water, or mixtures thereof.
- Temperature: Mild conditions, generally 25–32 °C.
- Reaction time: 5–6 hours with stirring.
This step yields the target compound, [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, with the triazole ring formed regioselectively at the 1,4-positions.
Purification and Characterization
Post-reaction, the product is isolated by filtration or extraction, followed by purification techniques such as recrystallization or chromatography.
- Melting point: Typically measured to confirm purity.
- Spectroscopic analysis:
- 1H NMR and 13C NMR confirm the structure, especially the presence of triazole protons and the hydroxymethyl group.
- Mass spectrometry (MS) confirms molecular weight.
- Infrared spectroscopy (IR) identifies functional groups such as hydroxyl and aromatic rings.
Example Preparation Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide formation | Sodium azide, 50–60 °C, 5–6 h | High (typically >80%) | Conversion of chloro precursor to azide |
| CuAAC reaction | CuSO4·5H2O, reducing agent, alkyne, 25–32 °C, 5–6 h | Moderate to good (50–70%) | Formation of triazole ring with hydroxymethyl substituent |
| Purification | Recrystallization from suitable solvent | — | Ensures product purity and crystallinity |
Literature Examples and Findings
A patent describing similar 1,2,3-triazole-thiazole compounds outlines the two-step process of azide formation followed by CuAAC, emphasizing mild reaction conditions and moderate yields (~52%) for related compounds with chloro-aryl substituents.
Research articles confirm that the CuAAC reaction is highly efficient for synthesizing triazole derivatives, with the copper catalyst enabling regioselective formation of 1,4-disubstituted triazoles.
Detailed NMR data from analogous compounds show characteristic singlets for the triazole proton and methylene protons adjacent to the hydroxyl group, confirming successful synthesis.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Azide formation temp. | 50–60 °C |
| Azide reaction time | 5–6 hours |
| CuAAC reaction temp. | 25–32 °C |
| CuAAC reaction time | 5–6 hours |
| Solvents | Ethanol, water, or mixtures |
| Catalysts | CuSO4·5H2O + reducing agent (e.g., sodium ascorbate) |
| Yield range | 50–87% (depending on substrate and conditions) |
| Purification methods | Recrystallization, chromatography |
Additional Notes
The synthesis requires careful handling of azides due to their potential explosiveness; thus, reaction scale and conditions must be managed safely.
The choice of alkyne and the presence of substituents on the aromatic ring influence the reaction kinetics and yield.
The hydroxymethyl substituent is generally introduced via the alkyne reagent, such as propargyl alcohol or derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Antimicrobial Agents: Due to its triazole structure, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antifungal Agents:
Industry:
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides, providing protection against various pests and weeds.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting microbial infections.
Mechanism of Action
The mechanism of action of [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the antimicrobial and antifungal effects observed. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity, making it a potent agent in various applications.
Comparison with Similar Compounds
Notes
Structural Characterization : X-ray crystallography using SHELX programs is recommended for unambiguous confirmation of triazole derivatives .
Research Gaps: The biological activity of this compound remains unstudied, necessitating cytotoxicity assays against standard cell lines (e.g., A549, MCF-7).
Biological Activity
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- IUPAC Name : [1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanol
- Molecular Formula : C9H7ClFN3O
- Molecular Weight : 227.62 g/mol
- CAS Number : 1249088-63-8
The mechanism of action for this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes and proteins by binding to their active sites, disrupting essential biological pathways. This inhibition is particularly effective against certain fungi and bacteria, leading to its classification as an antimicrobial agent. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity, making it a potent candidate for therapeutic applications.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various strains, including Candida species and Aspergillus species. The compound's efficacy can be attributed to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a derivative structurally related to this compound was found to induce apoptosis in breast cancer cells by stimulating oxidative stress and suppressing the Notch-AKT signaling pathway. This suggests that similar triazole compounds may possess comparable anticancer properties.
Comparative Studies
A comparative analysis with structurally similar compounds reveals unique attributes of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanol | Ethanol instead of methanol | Antifungal |
| [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]amine | Amine group instead of methanol | Antimicrobial |
| [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid | Carboxylic acid group | Anticancer |
This table illustrates that the methanol group in this compound contributes to its unique reactivity and binding properties compared to its analogs.
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal efficacy of various triazole derivatives against Candida albicans and Aspergillus niger, this compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many existing antifungal agents. This highlights its potential as a novel therapeutic agent in treating fungal infections.
Case Study 2: Anticancer Properties
A derivative related to this compound was evaluated for its anticancer activity against MCF7 breast cancer cells. The study reported an IC50 value indicating potent cytotoxic effects at low concentrations (IC50 = 0.67 μmol/L after 48 hours). These results suggest that this class of compounds could be further explored for their anticancer applications.
Q & A
Q. What are the optimal synthetic routes for [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol in academic research?
The synthesis typically involves click chemistry to construct the triazole core. A common approach includes:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Reacting 4-chloro-3-fluoroaryl azides with propargyl alcohol derivatives in the presence of Cu(OAc)₂ to form the triazole ring .
- Post-functionalization: Oxidation of intermediate alcohols (e.g., using Jones reagent) to introduce the hydroxymethyl group .
Q. Key considerations :
- Reaction conditions (solvent, temperature, catalyst loading) significantly impact yield.
- Purification via column chromatography or recrystallization ensures high purity.
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaN₃, DMF, 80°C | Azide formation |
| 2 | Propargyl alcohol, Cu(OAc)₂, t-BuOH/H₂O | Triazole synthesis |
| 3 | CrO₃, H₂SO₄, acetone | Oxidation to hydroxymethyl |
Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?
Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures).
- Data collection : Use a diffractometer (Mo/Kα radiation) to measure reflection intensities.
- Refinement with SHELXL :
Q. Critical parameters :
- R-factor : Aim for < 0.05 for high precision.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···N) using Mercury or Olex2 .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.05 for C₁₀H₈ClFN₃O) .
- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How do the chloro and fluorine substituents influence electronic properties and reactivity?
- Electron-withdrawing effects :
- Cl (σₚ = 0.23) and F (σₚ = 0.06) reduce electron density on the aryl ring, directing electrophilic substitution to meta/para positions .
- Impact on hydrogen bonding : Fluorine’s electronegativity enhances dipole interactions in crystal packing .
Q. Experimental validation :
- Hammett analysis : Correlate substituent constants (σ) with reaction rates in nucleophilic substitutions.
- DFT calculations : Map electrostatic potential surfaces to predict reactive sites .
Q. What methodologies study hydrogen-bonding interactions of the hydroxymethyl group in solid-state structures?
- Hirshfeld surface analysis : Quantify interaction types (e.g., O–H···N vs. C–H···π) using CrystalExplorer .
- Thermal analysis (TGA/DSC) : Assess stability linked to hydrogen-bond networks (e.g., decomposition >200°C) .
Case study :
In analogous triazoles, the hydroxymethyl group forms 1D chains via O–H···N bonds, stabilizing the crystal lattice .
Q. How can computational models predict biological activity or interaction mechanisms?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- Key interactions: Triazole N atoms coordinate with Mg²⁺ in ATP-binding pockets .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. Validation :
- Compare computational predictions with in vitro assays (e.g., cytotoxicity on cancer cell lines) .
Q. What strategies mitigate conflicting data in reaction optimization studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst vs. solvent effects).
- Controlled reproducibility :
- Standardize moisture-sensitive steps (e.g., azide handling under N₂).
- Cross-validate NMR/X-ray data to resolve structural ambiguities .
Q. How does the hydroxymethyl group’s conformation affect solubility and bioavailability?
- LogP analysis : The polar –OH group reduces logP (experimental ~1.2), enhancing aqueous solubility .
- Conformational studies : Intramolecular H-bonding (O–H···triazole N) may limit membrane permeability .
Q. Testing :
- Shake-flask method : Measure solubility in PBS (pH 7.4) vs. octanol.
- Caco-2 assays : Assess intestinal absorption in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
